2-Bromo-3,4,5,6-tetrafluorobenzaldehyde
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Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is an organic compound with the molecular formula C7HBrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4,5,6-tetrafluorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 3,4,5,6-tetrafluorobenzaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the benzaldehyde ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: The major product is 2-Bromo-3,4,5,6-tetrafluorobenzoic acid.
Reduction Reactions: The major product is 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Lacks the bromine atom but has similar fluorine substitutions.
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: Similar structure but with the bromine atom in a different position.
Uniqueness
2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7HBrF4O |
---|---|
Molecular Weight |
256.98 g/mol |
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzaldehyde |
InChI |
InChI=1S/C7HBrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H |
InChI Key |
JJQXBJGNTDTGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)F)F)F)F |
Origin of Product |
United States |
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